
3-Amino-5-(4-fluorobenzyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(4-fluorobenzyl)picolinamide is a chemical compound that belongs to the class of picolinamides It features an amino group at the 3-position and a 4-fluorobenzyl group at the 5-position on the picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinamide typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 3-amino-5-bromopicolinamide.
Suzuki-Miyaura Coupling: The brominated precursor undergoes a Suzuki-Miyaura coupling reaction with 4-fluorobenzylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Amino-5-(4-fluorobenzyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal research, picolinamide derivatives have been shown to inhibit the lipid-transfer protein Sec14p, which is crucial for fungal cell viability . The compound binds to the active site of Sec14p, disrupting its function and leading to antifungal effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopicolinamide: A precursor in the synthesis of 3-Amino-5-(4-fluorobenzyl)picolinamide.
3-Amino-5-chloropicolinamide: Another halogenated derivative with similar properties.
Uniqueness
This compound is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H12FN3O |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-10-3-1-8(2-4-10)5-9-6-11(15)12(13(16)18)17-7-9/h1-4,6-7H,5,15H2,(H2,16,18) |
InChI Key |
RQCFZUIJTLCTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C(=O)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


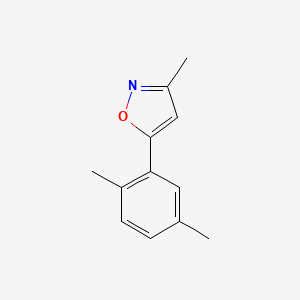
![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
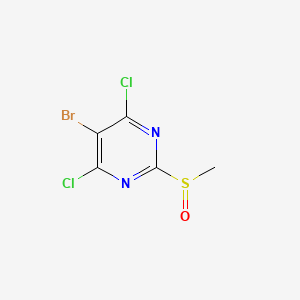
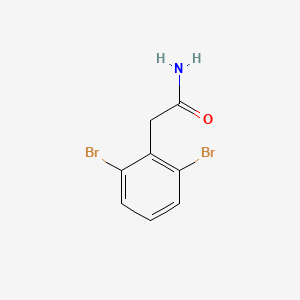

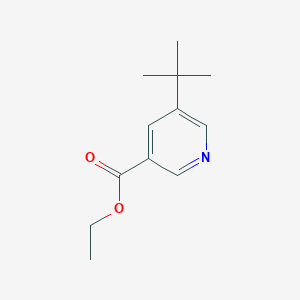
![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)
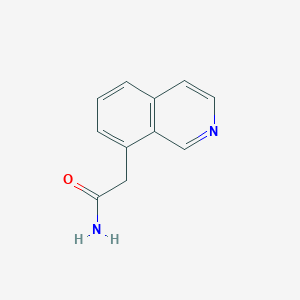
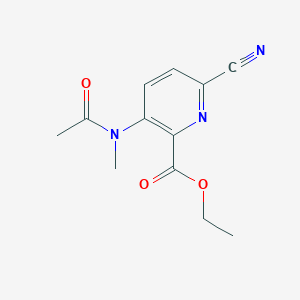
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)


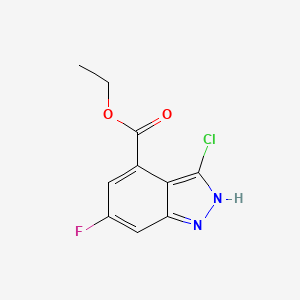
![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
